Product packaging for Valsartan N1-Glucuronide(Cat. No.:)

Valsartan N1-Glucuronide

Cat. No.: B1156589
M. Wt: 611.64
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Phase II Metabolism in Xenobiotic Biotransformation

The biotransformation of foreign substances, or xenobiotics, is a critical physiological process, primarily occurring in the liver, that facilitates their elimination from the body. nih.gov This process is broadly categorized into Phase I and Phase II metabolism. Phase II metabolism, also known as conjugation, plays a vital detoxifying role. nih.gov In this phase, enzymes attach endogenous, hydrophilic molecules to xenobiotics or their Phase I metabolites. nih.govunl.edu This conjugation significantly increases the water solubility of the compounds, which in turn facilitates their excretion via urine or bile. nih.govmdpi.com Major Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation. nih.govmdpi.com By converting lipophilic compounds into more polar and readily excretable forms, Phase II metabolism is essential for inactivating pharmacologically active substances and detoxifying potentially harmful compounds. nih.gov

Overview of UDP-Glucuronosyltransferases (UGTs) and Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway, responsible for the metabolism of a vast number of drugs, dietary substances, and endogenous compounds. nih.gov This reaction is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov UGTs are primarily located in the endoplasmic reticulum of cells in the liver, gastrointestinal tract, kidneys, and other tissues. nih.govyoutube.com

The glucuronidation process involves the transfer of a glucuronic acid moiety from the high-energy co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. nih.govyoutube.com This transfer is a critical step, as the catalytic site of UGT enzymes is situated within the lumen of the endoplasmic reticulum, necessitating the transport of UDPGA into this compartment. researchgate.net The addition of the highly polar glucuronic acid group renders the substrate more water-soluble, preparing it for elimination. nih.gov The human genome encodes for several UGT enzymes, which are categorized into different families and subfamilies, each with varying substrate specificities. nih.gov

Contextualization of Valsartan (B143634) as an Angiotensin Receptor Blocker (ARB) and its Metabolites

Valsartan is a medication belonging to the class of drugs known as Angiotensin II Receptor Blockers (ARBs). drugbank.comnih.govyoutube.com ARBs exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptor. drugbank.com Angiotensin II is a potent vasoconstrictor, and by inhibiting its action, valsartan leads to vasodilation and a reduction in blood pressure. drugbank.comyoutube.com

Like many pharmaceuticals, valsartan undergoes metabolism in the body. While a significant portion of the drug is eliminated in its unchanged form, it is also subject to metabolic transformation. nih.gov The metabolic pathways for ARBs can vary; some, like losartan (B1675146), are metabolized by cytochrome P450 (CYP) enzymes, while others, such as telmisartan (B1682998), primarily undergo glucuronidation. nih.gov Valsartan's metabolism results in the formation of metabolites, one of which is Valsartan N1-Glucuronide.

Rationale for Academic Research on this compound as a Key Metabolite/Impurity

The study of drug metabolites like this compound is a crucial aspect of pharmaceutical research and development. Understanding the metabolic fate of a drug is essential for a complete characterization of its disposition in the body. Research into this compound is driven by several factors. Firstly, identifying and quantifying major metabolites is a regulatory requirement to ensure a comprehensive understanding of the drug's clearance mechanisms.

Secondly, metabolites can sometimes possess their own pharmacological activity or contribute to adverse effects. Therefore, characterizing the biological activity of this compound is important. Furthermore, the formation of acyl glucuronides, a class to which some drug glucuronides belong, can sometimes be associated with toxicity through the formation of covalent protein adducts. youtube.com

Finally, from a pharmaceutical manufacturing perspective, drug metabolites can also be considered process-related impurities if they are formed during the synthesis or storage of the active pharmaceutical ingredient (API). The presence of impurities such as N-nitrosodimethylamine (NDMA) in some valsartan batches, which led to recalls, highlights the importance of monitoring all related substances, including metabolites that could potentially be formed through degradation pathways. tiktok.com Therefore, having well-characterized standards of metabolites like this compound is essential for analytical method development, quality control, and stability testing of the final drug product.

Data Tables

Table 1: Key Enzymes in Drug Metabolism

Enzyme SuperfamilyMetabolic PhasePrimary Function
Cytochrome P450 (CYP)Phase IOxidation, reduction, and hydrolysis reactions. nih.gov
UDP-Glucuronosyltransferases (UGTs)Phase IICatalyzes the transfer of glucuronic acid to substrates. nih.govnih.gov

Table 2: Characteristics of Metabolic Phases

PhaseCommon ReactionsEffect on Compound
Phase IOxidation, Reduction, Hydrolysis nih.govIntroduces or exposes functional groups, slightly increasing polarity. nih.govmdpi.com
Phase IIGlucuronidation, Sulfation, Acetylation nih.govConjugates with endogenous molecules, significantly increasing water solubility for excretion. unl.edumdpi.com

Properties

Molecular Formula

C₃₀H₃₇N₅O₉

Molecular Weight

611.64

Origin of Product

United States

Mechanistic Pathways of Valsartan N1 Glucuronide Formation

The primary pathway for the formation of Valsartan (B143634) N1-Glucuronide is through enzymatic glucuronidation, a crucial phase II metabolic reaction. This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the valsartan molecule, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Enzymatic Glucuronidation of Valsartan

The enzymatic conjugation of valsartan to form its glucuronide metabolite is a key step in its biotransformation. This reaction enhances the water solubility of the compound, facilitating its excretion from the body.

Research into the glucuronidation of sartan drugs, including valsartan, has identified several UGT isoforms with the capacity to catalyze this reaction. Studies have shown that N-glucuronidation activity is a common feature among various UGTs, though they exhibit different levels of regioselectivity toward the tetrazole ring nitrogens present in many sartans. researchgate.net

For instance, in studies involving analogous sartan compounds like losartan (B1675146), UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17 have been shown to glucuronidate the tetrazole-N2 position. researchgate.net Notably, UGT1A10 was also capable of producing the N1-glucuronide of losartan. researchgate.net While direct studies pinpointing the exclusive UGT isoform for Valsartan N1-Glucuronide are ongoing, the existing data on related sartans suggest that a specific subset of UGT enzymes is likely responsible for this biotransformation. The majority of UGTs exhibit broad and often overlapping substrate specificities, which complicates the precise identification of a single isoform for a particular reaction. nih.gov

It is important to note that while in vitro studies with recombinant UGTs provide valuable insights, predicting the exact glucuronidation profile in human liver microsomes based solely on this data can be challenging due to the complex interplay of various isoforms in a physiological setting. researchgate.net

In vitro studies are crucial for understanding the substrate specificity and regioselectivity of UGT enzymes in the glucuronidation of valsartan. Regioselectivity, in this context, refers to the enzyme's preference for catalyzing the glucuronidation at a specific nitrogen atom on the tetrazole ring of the sartan molecule.

Studies on other sartans have demonstrated variable regioselectivity among different UGT isoforms. For example, UGT1A3 has shown strong regioselectivity for the N2 position of the tetrazole ring in losartan, candesartan (B1668252), and zolarsartan. researchgate.net Conversely, UGT1A10 has been observed to produce both N1- and N2-glucuronides of losartan. researchgate.net These findings highlight the nuanced nature of UGT-substrate interactions and suggest that the formation of this compound is likely favored by specific UGT isoforms that have a structural and chemical affinity for the N1 position of the valsartan molecule.

The molecular structure of the sartan itself also plays a role in determining the site of glucuronidation. The accessibility of the different nitrogen atoms on the tetrazole ring to the active site of the UGT enzyme influences which isomer is preferentially formed.

The kinetics of this compound formation have been investigated using in vitro systems such as human liver microsomes (HLMs) and hepatocytes. These systems allow for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of metabolite formation, respectively.

Hepatocyte drug depletion assays are a well-established method for determining metabolic clearance in vitro. researchgate.net A "media loss" approach, which is an adaptation of the conventional depletion assay, allows for the simultaneous estimation of both uptake and metabolism, providing a more comprehensive characterization of hepatocyte drug disposition. researchgate.net Such methods could be applied to precisely quantify the kinetics of this compound formation.

Table 1: Investigated Compounds in Hepatocyte Drug Disposition Studies

Compound Investigated for Uptake and Metabolism
Atorvastatin Yes
Cerivastatin Yes
Clarithromycin Yes
Erythromycin Yes
Indinavir Yes
Pitavastatin Yes
Repaglinide Yes
Rosuvastatin Yes
Saquinavir Yes
Valsartan Yes
Midazolam Yes (Control)
Tolbutamide Yes (Control)

This table is based on a study investigating a selection of compounds for their uptake and metabolism characteristics in hepatocytes. researchgate.net

The enzymatic glucuronidation of valsartan is dependent on several co-factors and reaction conditions. The most critical co-factor is UDPGA, which serves as the donor of the glucuronic acid moiety. The availability of UDPGA can be a rate-limiting factor in the glucuronidation process.

Other reaction conditions that can influence the rate of enzymatic glucuronidation include:

pH: UGT enzymes have an optimal pH range for their activity.

Temperature: Enzymatic reactions are temperature-dependent, with an optimal temperature for maximal activity.

Presence of Inhibitors or Inducers: The activity of UGT enzymes can be modulated by other compounds. For example, niflumic acid is a potent inhibitor of UGT1A9. d-nb.info The presence of such inhibitors can significantly reduce the formation of glucuronide metabolites.

The optimization of these conditions in in vitro assays is essential for accurately characterizing the kinetics and pathways of this compound formation. For instance, the use of the pore-forming agent alamethicin (B1591596) in microsomal incubations is often necessary to ensure that UDPGA can access the active site of the UGT enzymes located within the lumen of the endoplasmic reticulum. tandfonline.com

Synthesis and Derivatization of Valsartan N1 Glucuronide

Chemical Synthesis Approaches for Valsartan (B143634) N1-Glucuronide

The direct chemical synthesis of N-glucuronides, particularly those involving a tetrazole ring like in valsartan, can be complex. The presence of multiple reactive sites on the valsartan molecule necessitates careful control of reaction conditions to achieve regioselectivity for the N1 position of the tetrazole moiety.

Glycosylation Reactions for N-Glucuronide Moiety Incorporation

The classical approach for forming a glycosidic bond is the Koenigs-Knorr reaction. helsinki.fiwikipedia.org This method typically involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, such as a heavy metal salt like silver or mercury. wikipedia.orgresearchgate.net For the synthesis of Valsartan N1-Glucuronide, this would entail the reaction of a protected glucuronic acid derivative, such as methyl acetobromo-α-D-glucuronate, with valsartan. The tetrazole ring of valsartan would act as the nucleophile, attacking the anomeric center of the glucuronic acid donor.

The Koenigs-Knorr reaction and its modifications have been employed for the synthesis of various glucuronides. helsinki.firesearchgate.net However, the formation of N-glucuronides of tetrazoles via this method is less commonly reported and can be challenging due to the potential for multiple side reactions and the formation of isomeric products. The synthesis of N-glucuronides can also be achieved by reacting glucuronic acid with an amine, and modifications of the Koenigs-Knorr reaction have been adapted for this purpose. helsinki.fi

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the chemical synthesis of this compound would involve a systematic evaluation of various parameters to maximize the yield of the desired N1-isomer and minimize the formation of byproducts. Key factors to consider include the choice of solvent, promoter, temperature, and protecting groups for both the valsartan and glucuronic acid moieties. The use of different promoters, such as cadmium carbonate, has been shown to be effective in improving the yields of aryl glucuronides in Koenigs-Knorr type reactions. nih.gov

Light-induced catalytic activation of thioglycosides using iodine has also been developed as a versatile glycosylation protocol. optibrium.com Such modern glycosylation techniques could potentially be adapted for the synthesis of this compound, offering milder reaction conditions. However, detailed studies on the optimization and yield for the specific chemical synthesis of this compound are not extensively documented in the available literature.

Purification Strategies for Synthetic this compound

The purification of synthetic this compound from the reaction mixture is a critical step to obtain a high-purity reference standard. Given the complexity of the reaction mixture, which may contain unreacted starting materials, isomeric glucuronides, and other byproducts, chromatographic techniques are indispensable.

High-performance liquid chromatography (HPLC) is a primary method for the purification of valsartan and its derivatives. nih.govscielo.br For the separation of valsartan from its degradation products, a C-18 column with a gradient elution can be employed. researchgate.net Similar chromatographic strategies can be adapted for the purification of this compound. The separation of glucuronide isomers, which often have similar physicochemical properties, can be particularly challenging and may require careful optimization of the chromatographic conditions, including the mobile phase composition and gradient. scispace.com The use of preparative HPLC would be necessary to isolate sufficient quantities of the purified compound. acs.org

Chemo-Enzymatic and Enzymatic Biosynthesis of this compound

Chemo-enzymatic and purely enzymatic approaches offer a highly selective alternative to chemical synthesis for the production of drug metabolites like this compound. These methods leverage the specificity of enzymes, particularly UDP-glucuronosyltransferases (UGTs), to catalyze the conjugation of glucuronic acid to the drug molecule at specific positions.

In vitro Biotransformation Systems for Metabolite Generation (e.g., Liver Microsomes, Recombinant UGTs)

In vitro systems that mimic the metabolic processes in the body are widely used for the generation of drug metabolites. These systems include liver microsomes and recombinant UGT enzymes.

Liver Microsomes: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov Incubations of valsartan with liver microsomes from various species (human, rat, dog, monkey) in the presence of the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) can produce this compound. nih.govnih.gov Studies on other sartans like losartan (B1675146) and candesartan (B1668252) have shown that liver microsomes can produce both N1- and N2-tetrazole glucuronides. nih.govcolab.ws The relative abundance of each isomer can vary depending on the animal species used. nih.gov

Recombinant UGTs: For a more targeted approach, recombinant human UGT enzymes expressed in cell lines can be used. criver.com This allows for the identification of the specific UGT isoforms responsible for the formation of this compound. Research on other sartans has identified UGT1A3 and UGT2B7 as key enzymes in the N-glucuronidation of the tetrazole ring. nih.govscielo.bracs.org Specifically, UGT1A3 has shown high selectivity for the N2 position in losartan, candesartan, and zolarsartan, while other UGTs may be involved in N1-glucuronidation. nih.gov By selecting the appropriate recombinant UGT, the synthesis can be directed towards the desired N1-isomer.

The following table summarizes typical conditions for the enzymatic synthesis of sartan glucuronides.

ParameterConditionReference(s)
Enzyme SourceHuman Liver Microsomes, Recombinant Human UGTs (e.g., UGT1A3, UGT2B7) nih.govnih.govcolab.ws
Substrate (Sartan) Concentration0.25 - 2.00 mM nih.gov
UDPGA Concentration5 mM nih.gov
Protein Concentration0.5 - 3.5 mg/mL nih.gov
Incubation TimeUp to 50 hours nih.gov
Yield1.1 - 34.6% nih.govresearchgate.net

Scalability of Biosynthetic Methods for this compound Reference Material Production

A significant advantage of biosynthetic methods is their potential for scalability to produce the quantities of reference material required for pharmacological and toxicological studies. nih.gov

The production of drug metabolites can be scaled up using whole-cell biotransformation with recombinant microbes. This involves expressing the human drug-metabolizing enzymes, such as UGTs, in microorganisms like E. coli or yeast. researchgate.netcore.ac.uk These systems can be grown in large-scale fermenters to produce significant quantities of the desired enzyme, which can then be used for the biotransformation of the drug substrate.

Immobilized enzyme reactors (IMERs) offer another approach to enhance the scalability and efficiency of the biosynthesis. nih.gov By immobilizing the UGT enzymes on a solid support, the enzyme can be reused, and the process can be run continuously, which can lead to higher productivity and reduced costs. For instance, tubular reactors with immobilized UGT1A3 have been shown to enable steady-state glucuronide production with reduced enzyme inactivation.

The following table outlines strategies for scaling up the biosynthesis of drug glucuronides.

Scalability StrategyDescriptionAdvantagesReference(s)
Whole-Cell BiotransformationUse of recombinant microorganisms (e.g., E. coli, Pichia pastoris) expressing human UGTs in large-scale fermenters.High enzyme yield, potential for continuous production. core.ac.uk
Immobilized Enzyme Reactors (IMERs)Covalently linking or adsorbing UGT enzymes onto a solid support within a reactor.Enzyme reusability, improved stability, continuous processing. nih.gov
Cofactor Regeneration SystemsCoupling the glucuronidation reaction with a system to regenerate the expensive UDPGA cofactor.Significant reduction in production costs.

Through these optimized and scalable biosynthetic methods, it is feasible to produce multi-milligram to gram quantities of this compound, facilitating further research into its properties and biological significance. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Valsartan N1 Glucuronide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a cornerstone technique in metabolite identification, offering exceptional mass accuracy and resolving power. nih.gov This allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), which is critical in complex biological matrices. nih.gov

For Valsartan (B143634) N1-Glucuronide, HRMS provides the initial and most crucial piece of evidence for its formation. The instrument measures the m/z of the protonated molecule, [M+H]⁺, with high precision. From this accurate mass, a unique elemental composition can be determined.

Table 1: HRMS Data for Valsartan N1-Glucuronide

Parameter Value Source
Molecular Formula C₃₀H₃₇N₅O₉ nih.gov
Theoretical Exact Mass 611.2595 Calculated
Monoisotopic Mass 611.25912777 Da nih.gov

The ability of HRMS to provide mass accuracy within a few parts per million (ppm) confidently assigns the elemental formula C₃₀H₃₇N₅O₉ to the metabolite, distinguishing it from other potential biotransformation products. fda.gov

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound at m/z 612.2664) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint of the molecule. scirp.org

The fragmentation of this compound is characterized by two primary pathways:

Cleavage of the Glucuronide Moiety: The most characteristic fragmentation is the neutral loss of the glucuronic acid group (C₆H₈O₆, mass = 176.0321 Da). nih.gov This results in a prominent product ion corresponding to the protonated aglycone, Valsartan, at m/z 436.2. scirp.orgresearchgate.net This observation strongly indicates the presence of a glucuronide conjugate.

Fragmentation of the Aglycone: The subsequent fragmentation of the m/z 436.2 ion follows the known fragmentation pattern of Valsartan. scirp.orgresearchgate.net Key fragments include the loss of the valine side chain and cleavages around the biphenyl (B1667301) linkage and tetrazole ring. scirp.orgresearchgate.net

Table 2: Predicted Key MS/MS Fragments for this compound

Precursor Ion (m/z) Key Fragment Ion (m/z) Description
612.2664 436.2 Loss of glucuronic acid moiety (-176 Da)
436.2 291.1 Cleavage yielding the biphenyltetrazole fragment
436.2 235.1 Further fragmentation of the biphenyltetrazole portion

These fragmentation pathways, especially the initial neutral loss of 176 Da, provide conclusive evidence that the compound is a glucuronide conjugate of Valsartan. nih.gov

Isotope labeling is a powerful strategy to confirm metabolic pathways and structures. tandfonline.com To definitively confirm the identity of this compound, a stable isotope-labeled version of Valsartan (e.g., using ¹³C or ¹⁵N) could be administered. The resulting metabolites would incorporate the stable isotopes, leading to a predictable mass shift in the HRMS spectrum.

For instance, using a [¹³C₆]-labeled Valsartan would result in the this compound metabolite having a mass exactly 6 Da higher than the unlabeled version. This mass shift would be observed not only for the precursor ion but also for any fragment ions containing the labeled portion of the molecule. This dual-labeling approach provides unequivocal confirmation of the metabolite's origin and structure, effectively eliminating false positives. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While MS provides compelling evidence, NMR spectroscopy offers the definitive proof of structure, including the precise site of glucuronidation and the stereochemistry of the molecule. asianpubs.orgresearchgate.net This requires isolating a sufficient quantity of the metabolite for analysis.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would be a composite of signals from the Valsartan aglycone and the glucuronic acid moiety.

Valsartan Moiety: The characteristic signals for the valine group, the pentanoyl chain, and the aromatic protons of the biphenyl group would be present, though with slight shifts compared to the parent drug due to the conjugation. asianpubs.orgresearchgate.net

Glucuronide Moiety: A distinct set of signals corresponding to the glucuronic acid protons would appear. This includes the anomeric proton (H-1''), which is typically a doublet found between 5.0 and 6.0 ppm, and other sugar protons between 3.0 and 4.5 ppm. hmdb.ca The position and coupling constant of the anomeric proton are diagnostic for the stereochemistry of the glycosidic linkage.

The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. Comparing the spectrum of the metabolite to that of Valsartan and glucuronic acid allows for the identification of the conjugation site.

Valsartan Moiety: The carbon signals of the tetrazole ring would be most affected. The attachment of the glucuronide moiety to the N1 position would cause a significant downfield shift for the adjacent C5 carbon of the tetrazole ring compared to its position in the parent Valsartan. researchgate.net

Glucuronide Moiety: The spectrum would show six additional signals corresponding to the glucuronic acid carbons, including the anomeric carbon (C-1'') around 100 ppm and the carboxyl carbon (C-6'') around 175 ppm. hmdb.cahmdb.ca

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. science.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu It would be used to trace the connectivity within the valine, pentanoyl, and glucuronide spin systems independently.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). github.io It allows for the unambiguous assignment of each proton to its attached carbon, resolving signal overlap common in 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for identifying the conjugation site. sdsu.edu It reveals long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the anomeric proton (H-1'') of the glucuronide and the C5 carbon of the tetrazole ring. This HMBC cross-peak provides definitive proof of the N1-glucuronide linkage.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected by bonds. They are used to confirm the stereochemistry, for example, by showing spatial proximity between the anomeric proton of the glucuronide and specific protons on the biphenyl-tetrazole ring system, confirming the orientation of the linkage. nih.gov

By combining these advanced spectroscopic techniques, the structure of this compound can be determined with the highest degree of confidence, providing essential insights into the metabolic fate of Valsartan.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of pharmaceutical compounds and their metabolites. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in this compound.

While direct experimental spectra for this compound are not extensively published, its spectral characteristics can be inferred from the well-documented spectra of its parent compound, valsartan, and the known properties of glucuronide conjugates.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of atoms and functional groups within a molecule. The IR spectrum of valsartan exhibits characteristic absorption bands corresponding to its key functional groups. jyoungpharm.org For instance, studies on valsartan have identified carbonyl absorption bands for the carboxyl group around 1732 cm⁻¹ and the amide group near 1600 cm⁻¹. jyoungpharm.orgekb.eg

The formation of this compound involves the attachment of a glucuronic acid moiety to the N1 position of the tetrazole ring of valsartan. This introduces several new functional groups, which would be expected to manifest in the IR spectrum. The glucuronic acid portion would add broad O-H (hydroxyl) stretching vibrations, typically in the 3200-3500 cm⁻¹ range, and an additional C=O (carboxyl) stretching vibration. The conjugation to the tetrazole ring would also alter the vibrational modes of the ring system.

Interactive Table: Expected IR Absorption Bands for this compound

Functional Group Parent Moiety Expected Wavenumber (cm⁻¹) Reference
Amide C=O Stretch Valsartan ~1600 jyoungpharm.org
Carboxyl C=O Stretch Valsartan ~1732 ekb.eg
O-H Stretch Glucuronide 3200 - 3500
Carboxyl C=O Stretch Glucuronide ~1730 - 1750
N-H Stretch (Tetrazole) Valsartan Altered upon substitution

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light. The biphenyl tetrazole structure in valsartan acts as the primary chromophore. Studies show that valsartan, when dissolved in solvents like methanol (B129727) or phosphate (B84403) buffer, exhibits a maximum absorbance (λmax) at approximately 250 nm. ajpaonline.comresearchgate.netajrconline.org

The attachment of the glucuronide group at the tetrazole ring alters the electronic environment and conjugation of the chromophore. This structural modification would likely result in a slight shift (either bathochromic or hypsochromic) of the λmax for this compound compared to the parent drug. For routine analysis, a detection wavelength of around 250 nm remains suitable for quantitative estimation. ajrconline.org

Interactive Table: UV-Vis Absorption Data for Valsartan

Compound Solvent λmax (nm) Reference
Valsartan Methanol 250.0 researchgate.net
Valsartan Methanol and Water 248.21 ajpaonline.com
Valsartan Phosphate Buffer (pH 7.4) 250 ajrconline.org

Chromatographic Purity and Impurity Profiling of this compound

Chromatographic techniques are essential for separating and quantifying a target analyte while assessing its purity. For this compound, purity analysis primarily involves ensuring its separation from the parent drug, valsartan, as well as other potential metabolites and degradation products. researchgate.net An effective chromatographic method must possess high resolution to distinguish between these structurally similar compounds.

Impurity profiling of valsartan has identified various process-related impurities and degradation products. researchgate.netnih.gov When analyzing the metabolite, these known impurities of the parent drug, along with valsartan itself, constitute the primary substances that need to be resolved to ensure the purity of the this compound peak. Stability-indicating methods are particularly crucial as they can separate the analyte from products that may form under stress conditions such as acid or base hydrolysis, oxidation, and photolysis. japsonline.comsphinxsai.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. The development of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is critical for the accurate quantification and purity assessment of this compound.

Method development focuses on optimizing parameters to achieve efficient separation of the more polar this compound from the less polar parent drug and other impurities. Key parameters include the choice of a stationary phase (e.g., C18 column), mobile phase composition (typically a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol), flow rate, and detector wavelength (around 230-273 nm for valsartan and its derivatives). sphinxsai.comtjpr.orguobasrah.edu.iq Gradient elution is often preferred over isocratic elution to effectively resolve compounds with different polarities within a reasonable run time.

Interactive Table: Representative RP-HPLC Method Parameters for Valsartan Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C18 (250 x 4.6 mm) Thermo-hypersil ODS (150 mm × 4.6 mm, 5 µm) Arcus EP-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Ammonium (B1175870) dihydrogen phosphate buffer : Methanol (33.5:66.5), pH 3 with formic acid Water : Acetonitrile : Glacial Acetic Acid (500:500:01) Methanol : Chloroform (25:75) with 1 mM acetic acid, pH 3.3
Flow Rate 1.0 ml/min 1.0 ml/min 1.0 ml/min
Detection (UV) 265 nm 273 nm 400 nm
Retention Time (Valsartan) 11.9 min 4.6 min ~4 min

| Reference | sphinxsai.com | tjpr.org | science.gov |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. science.gov These advantages are due to the use of columns packed with smaller sub-2 µm particles, which requires a specialized system capable of operating at higher pressures.

For the analysis of this compound, UPLC is particularly advantageous due to its superior ability to resolve structurally similar compounds. A stability-indicating UPLC method developed for valsartan demonstrated the separation of the main compound from seven of its impurities and degradation products within a short 9.5-minute run time, proving the high resolving power of the technique. japsonline.com Such a method is ideally suited for the complex analysis required for metabolite profiling, where speed and resolution are critical. The method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision. japsonline.com

Interactive Table: Validated Stability-Indicating UPLC Method for Valsartan

Parameter Method Details
Instrument Waters Acquity UPLC
Column Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Gradient Mixture Component A
Mobile Phase B Gradient Mixture Component B
Detection (UV) 225 nm
Run Time 9.5 min
Key Feature Resolved valsartan from seven impurities and degradation products

| Reference | japsonline.com |

Analytical Methodologies for Detection and Quantification of Valsartan N1 Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The development of a quantitative LC-MS/MS assay for Valsartan (B143634) N1-Glucuronide involves the careful optimization of both chromatographic separation and mass spectrometric detection to achieve the required sensitivity, selectivity, and throughput.

Effective chromatographic separation is essential to resolve the analyte from endogenous matrix components and potential isomers, thereby minimizing ion suppression and ensuring accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Column Chemistry : A C18 stationary phase is frequently used for the analysis of valsartan and its metabolites, providing good retention and separation based on hydrophobicity. scielo.brresearchgate.netresearchgate.net Columns with smaller particle sizes (e.g., ≤5 µm) are often employed to achieve sharper peaks and better resolution. researchgate.netnih.gov

Mobile Phase : The mobile phase typically consists of a mixture of an aqueous solution and an organic solvent. Acetonitrile (B52724) is a common organic modifier, while the aqueous phase is often acidified with formic acid or buffered with ammonium (B1175870) acetate. researchgate.netnih.govscielo.br This helps to control the ionization state of the analyte and improve peak shape and ionization efficiency in the mass spectrometer source. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally used to ensure timely elution of the analyte while effectively clearing the column of more hydrophobic matrix components. scielo.br

Table 1: Representative Chromatographic Parameters for Valsartan N1-Glucuronide Analysis

ParameterTypical ConditionPurpose
Analytical Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides hydrophobic retention for separation.
Mobile Phase A Water with 0.1% Formic AcidControls pH, promotes protonation for positive ion mode detection.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the analyte.
Flow Rate 0.4 - 0.8 mL/minBalances analysis time with separation efficiency. nih.gov
Elution Profile GradientEnsures efficient elution and good peak shape.
Column Temperature 30 - 40 °CMaintains consistent retention times and improves peak symmetry.

Tandem mass spectrometry is employed for its high selectivity and sensitivity. An electrospray ionization (ESI) source is typically used, which can be operated in either positive or negative ion mode. Given the presence of two acidic functional groups (a carboxylic acid on the valine moiety and another on the glucuronic acid moiety), negative ion mode is often optimal for glucuronidated metabolites.

The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing sensitivity. For this compound (Molecular Weight: 611.64 g/mol ), a plausible MRM transition would involve the deprotonated molecule as the precursor ion and the deprotonated valsartan aglycone as the product ion following the loss of the glucuronic acid moiety (176 Da). nih.govusbio.net

Table 2: Proposed Mass Spectrometric Parameters for this compound

ParameterSettingDescription
Ionization Mode Electrospray Ionization (ESI), NegativeBest suited for acidic molecules like glucuronides.
Precursor Ion (Q1) m/z 610.6 [M-H]⁻The deprotonated molecular ion of this compound.
Product Ion (Q3) m/z 434.2 [M-H-176]⁻The deprotonated valsartan fragment after collision-induced dissociation (CID) cleaves the glucuronide.
Collision Energy Optimized for maximum product ion intensityThe energy required to induce fragmentation of the precursor ion.
Dwell Time 100-200 msTime spent monitoring a specific MRM transition; balances signal intensity with the number of data points across a peak.

An internal standard (IS) is crucial for accurate quantification, as it corrects for variability during sample preparation, injection, and ionization. rdd.edu.iq The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. A SIL-IS has nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience similar matrix effects, but it is distinguishable by the mass spectrometer due to its higher mass. nih.gov If a SIL-IS of the metabolite is not available, a SIL-IS of the parent drug, such as Valsartan-d9, may be used as an alternative. nih.gov

Quantitative Bioanalytical Method Validation in In Vitro Systems

Before a method can be used for sample analysis, it must undergo rigorous validation in the intended biological matrix (e.g., plasma, urine, or in vitro test system media) to ensure its reliability. Validation is performed according to guidelines from regulatory agencies.

The method's response must be linear over a defined concentration range that is appropriate for the expected sample concentrations.

Linearity and Range : Calibration curves are generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. A correlation coefficient (r²) of >0.99 is generally required. semanticscholar.org The range for valsartan has been validated from low ng/mL levels up to 10,000 ng/mL. researchgate.netscielo.br

Sensitivity : The sensitivity of the method is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. sphinxsai.com For valsartan, LOQ values in the range of 2-6 ng/mL have been reported. nih.govnih.gov

Table 3: Representative Linearity and Sensitivity Parameters

ParameterTypical Acceptance Criterion / Value
Calibration Range 5 - 5000 ng/mL
Regression Model Weighted Linear (1/x²)
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~1 ng/mL
Lower Limit of Quant. (LOQ) ~5 ng/mL

Accuracy and Precision : These are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percent deviation of the mean calculated concentration from the nominal concentration, while precision is expressed as the percent relative standard deviation (%RSD). For the method to be considered reliable, the mean accuracy should be within ±15% (±20% at the LOQ), and the %RSD should not exceed 15% (20% at the LOQ). researchgate.netnih.gov

Recovery : Extraction recovery assesses the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample at the same concentration. researchgate.net

Table 4: Representative Inter-Day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low 1515.9106.07.1
Mid 250242.597.05.9
High 40004120103.06.5

(Data are representative and compiled based on typical validation results for similar analytes) researchgate.netrdd.edu.iqnih.gov

Matrix Effects and Selectivity Assessment in Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is complicated by the presence of endogenous components. These components, including salts, proteins, lipids, and other metabolites, can interfere with the analytical signal, a phenomenon known as the matrix effect. In mass spectrometry-based methods, this can manifest as ion suppression or enhancement, leading to inaccurate measurements. researchgate.net Therefore, assessing and mitigating matrix effects is a critical step in method development to ensure selectivity and reliability.

Several strategies are employed to overcome these challenges. A key approach involves extensive sample clean-up to remove interfering substances before analysis. researchgate.net Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. For complex matrices like fish tissue, multi-step procedures involving various solvents and SPE phases may be necessary to achieve the required level of cleanliness. researchgate.net

To correct for any remaining matrix effects and variations in sample recovery, stable isotope-labeled internal standards are frequently utilized. acs.org For instance, in the analysis of sartans in wastewater, valsartan-d3 (B562332) was used as an internal standard to correct for matrix effects and evaluate signal drift during instrumental analysis. acs.org The validation of an analytical method for valsartan in human plasma confirmed that average recovery values were between 99.89% and 100.03% after a precipitation step, indicating effective management of matrix components. nih.gov The goal of these procedures is to develop a robust and selective method capable of distinguishing the analyte from all other components in the sample. researchgate.net

Table 1: Strategies to Mitigate Matrix Effects in Biological Sample Analysis

Strategy Description Purpose Source
Sample Preparation
Protein Precipitation Addition of an organic solvent (e.g., methanol) to precipitate proteins from the sample. Removes the majority of proteins which can interfere with analysis and clog analytical columns. nih.gov
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent which retains the analyte or the interferences, allowing for their separation. Provides a cleaner sample extract compared to protein precipitation by removing a wider range of interfering compounds. researchgate.net
Analytical Correction

Application in In Vitro Metabolic Studies

In vitro metabolic studies are essential for characterizing the biotransformation pathways of drugs like valsartan. These studies typically utilize subcellular fractions like microsomes or whole-cell systems like hepatocytes to investigate the formation of metabolites, including this compound.

Determination of this compound Levels in Microsomal Incubation Samples

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. helsinki.fihelsinki.fi They are a standard tool for investigating Phase II metabolism. The formation of N-glucuronides can be efficiently studied using liver microsomes from various species, which also helps to highlight potential species differences in metabolism. helsinki.fi

To determine the levels of this compound, valsartan is incubated with liver microsomes in a controlled environment. A typical incubation mixture contains the microsomal protein, the substrate (valsartan), a buffer solution to maintain pH (e.g., phosphate (B84403) buffer, pH 7.4), and essential cofactors. helsinki.fi For glucuronidation reactions, the key cofactor is uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGlcA). helsinki.fi To ensure the cofactor can access the enzymes within the microsomal vesicles, a permeabilizing agent like alamethicin (B1591596) is often included. nih.gov The reaction is initiated by adding the cofactor, incubated at 37°C, and then stopped at various time points. helsinki.fi The resulting samples are then processed, often by protein precipitation, and the supernatant is analyzed using methods like LC-MS/MS to quantify the formed this compound. helsinki.fivulcanchem.com Studies have demonstrated the utility of this system for synthesizing and characterizing various drug glucuronides. helsinki.fi

Table 2: Typical Components of a Microsomal Incubation for Glucuronidation Studies

Component Purpose Example Concentration/Condition Source
Enzyme Source Provides UGT enzymes for the reaction. Liver microsomes (human, pig, rat, etc.) at 1–2.5 mg/ml. helsinki.fi
Substrate The drug being metabolized. Valsartan vulcanchem.com
Cofactor Donates the glucuronic acid moiety. Uridine 5'-diphospho-glucuronic acid (UDPGlcA) at 5 mM. helsinki.fi
Buffer Maintains optimal pH for enzyme activity. Phosphate buffer (pH 7.4) at 50 mM. helsinki.fi
Activating Agent Permeabilizes the microsomal membrane. Alamethicin nih.gov
Inhibitor (optional) Prevents degradation of the formed glucuronide. Saccharic acid 1,4-lactone at 5 mM. helsinki.fi

| Incubation Conditions | Mimics physiological temperature. | 37°C with continuous stirring. | helsinki.fi |

Quantification in Hepatocyte Incubation Media and Other In Vitro Biotransformation Systems

While microsomes are excellent for studying specific enzyme kinetics, they lack the complete cellular machinery, including drug transporters and the full complement of Phase I and Phase II enzymes in their natural arrangement. Cultured hepatocytes, therefore, offer a more comprehensive in vitro model that more closely mimics the in vivo liver environment. nih.govnih.gov These intact cell systems allow for the simultaneous investigation of drug uptake, metabolism, and efflux. nih.gov

For quantification, valsartan is added to media containing cultured hepatocytes, often plated as a monolayer. nih.gov The incubation is carried out over a period of time, and samples are taken from both the incubation medium and the cells themselves (cell lysate). nih.gov Analyzing both compartments is crucial, as a metabolite formed within the cell may be retained intracellularly or actively transported out into the medium. For example, in studies with rat hepatocytes, telmisartan (B1682998) glucuronide was formed but its concentration in the media was below the limit of quantification, indicating it remained primarily within the cells. nih.gov Similar considerations would be critical for accurately quantifying the formation and disposition of this compound in a hepatocyte system. The involvement of uptake transporters like OATP1B1 and OATP1B3 and efflux transporters like MRP2 in the hepatic transport of valsartan has been demonstrated using human hepatocytes and other transporter-expressing systems. nih.gov

| Typical Use | Screening for metabolic pathways, reaction phenotyping | Mechanistic studies of hepatic disposition, predicting in vivo clearance |

Stability and Degradation Pathways of Valsartan N1 Glucuronide

Chemical Stability Studies under Varied pH and Temperature Conditions

The stability of a drug metabolite is a critical factor influencing its persistence and analytical quantification. While specific stability studies on Valsartan (B143634) N1-Glucuronide are not extensively detailed in publicly available literature, the stability of the parent compound, valsartan, and other similar N-glucuronide compounds provides significant insights.

Studies on valsartan reveal that its stability is highly dependent on pH. In aqueous solutions, valsartan demonstrates greater stability at neutral (pH 6.8) and alkaline (pH 12) conditions compared to acidic environments (pH 2). researchgate.net At acidic pH, the degradation rate of valsartan is markedly elevated. researchgate.net For instance, forced degradation studies under acidic conditions (e.g., 1 M HCl at elevated temperatures) lead to the formation of specific degradation products. scielo.brscielo.br Temperature also plays a role, with increased temperatures generally accelerating degradation. researchgate.net

General studies on other quaternary ammonium-linked glucuronide (N+-glucuronide) metabolites indicate that they are typically stable in the pH range of 4 to 10. nih.gov However, they can undergo slow degradation at more extreme acidic or alkaline pH values. nih.gov This suggests that Valsartan N1-Glucuronide is likely to be most stable under neutral to slightly alkaline conditions and susceptible to hydrolysis under strongly acidic conditions, similar to the stomach's environment.

Table 1: Stability of Parent Compound Valsartan under Various Conditions

Condition Temperature Duration Observation Reference
pH 2.0 Room Temp 96 hours Significant decrease in concentration researchgate.net
pH 6.8 4, 20, 40°C 96 hours High stability and recovery rate researchgate.net
pH 12.0 4, 20, 40°C 96 hours High stability and recovery rate researchgate.net
1 M HCl 60°C 6 hours 23.61% degradation thepharmajournal.com

This interactive table summarizes key findings on the stability of the parent drug, valsartan, which can inform predictions about its N1-Glucuronide metabolite.

Enzymatic Hydrolysis by β-Glucuronidase

Enzymatic hydrolysis, mediated by β-glucuronidase, is a pivotal process for both the in vivo cleavage of glucuronide conjugates and for their analytical determination in biological samples. covachem.com This process cleaves the glucuronic acid moiety from the aglycone (in this case, valsartan). covachem.com

Characterization of Hydrolysis Kinetics

The kinetics of β-glucuronidase-mediated hydrolysis are influenced by several factors, including the enzyme's source, pH of the medium, temperature, and substrate concentration. While specific kinetic parameters (e.g., Michaelis-Menten constant (K_m) and maximum velocity (V_max)) for this compound are not defined in the available literature, studies on other N-glucuronides provide a comprehensive framework for understanding this process.

The efficiency of hydrolysis varies significantly with the source of the β-glucuronidase. researchgate.netsigmaaldrich.com Enzymes are commercially available from various sources, including bacteria (Escherichia coli), mollusks (Helix pomatia, limpets, abalone), and bovine liver. nih.govsigmaaldrich.com

Enzyme Source: Studies have shown that for N-glucuronides, enzymes from E. coli can be particularly effective. researchgate.net In contrast, some conjugates may be completely hydrolyzed by enzymes from Helix pomatia. nih.gov The choice of enzyme is critical, as some may show low efficiency for certain substrates. researchgate.net

pH and Temperature: The optimal pH for hydrolysis depends on the enzyme source, with many procedures carried out at pH values ranging from 5.0 to 7.4. nih.gov Typical incubation temperatures are 37°C for several hours or overnight, although higher temperatures (e.g., 55°C or 60°C) can be used to accelerate the reaction. researchgate.netsigmaaldrich.comnih.gov

Enzyme Concentration: The rate of hydrolysis is also dependent on the concentration of the enzyme. Higher enzyme concentrations generally lead to faster and more complete cleavage of the glucuronide conjugate. researchgate.net

Table 2: Comparative Conditions for Enzymatic Hydrolysis of Glucuronides

Enzyme Source Substrate Type Temperature pH Key Finding Reference
Helix pomatia (Powder) N-glucuronides & Phenols 37°C 5.5 Complete hydrolysis achieved with ≥30 units/μL urine. nih.gov
E. coli Codeine-glucuronide 60°C - High initial activity, but loses activity after 1 hour. sigmaaldrich.com
E. coli N-glucuronides - - Demonstrated superior hydrolysis of N-glucuronides under optimal conditions. researchgate.net

This interactive table presents data from studies on various glucuronides, illustrating the different conditions required for effective enzymatic hydrolysis.

Identification of Hydrolysis Products

The enzymatic hydrolysis of this compound by β-glucuronidase results in the cleavage of the N-glucuronidic bond. This reaction yields two primary products:

Valsartan: The parent drug, also known as the aglycone.

Glucuronic Acid: The sugar moiety that was conjugated to the drug.

Degradation Mechanisms in Simulated Biological Environments in vitro

To predict the in vivo fate of a compound, in vitro models that mimic physiological conditions are employed. These include simulated biological fluids such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

The degradation of this compound in these environments is expected to be primarily driven by pH-dependent hydrolysis.

In Simulated Gastric Fluid (SGF): SGF is characterized by a highly acidic pH (typically around 1.2 to 2.0). Given the known instability of the parent drug valsartan in acidic conditions and the general susceptibility of N-glucuronides to acid-catalyzed hydrolysis, this compound is expected to undergo significant degradation in the stomach. researchgate.netnih.gov This degradation would involve the cleavage of the glucuronide bond, releasing valsartan, which itself may further degrade. researchgate.net

In Simulated Intestinal Fluid (SIF): SIF has a pH closer to neutral (typically around 6.8), reflecting the conditions in the small intestine. In this environment, this compound is predicted to be considerably more stable. researchgate.netnih.gov The parent compound, valsartan, shows high stability at this pH. researchgate.net Therefore, minimal non-enzymatic degradation is expected in the intestinal fluid, although enzymatic hydrolysis by β-glucuronidases present in the gut flora could still occur.

Table 3: Composition of Standard Simulated Biological Fluids (USP)

Fluid Component pH Relevance
Simulated Gastric Fluid (SGF) Sodium Chloride, Hydrochloric Acid, Purified Water ~1.2 Simulates stomach environment (fasted state)

This table outlines the basic composition of simulated fluids used to test drug stability in vitro.

Comparative Metabolism and Regioselectivity Within the Glucuronide Class

Comparison of N1-Glucuronidation of Valsartan (B143634) with Other Sartan N-Glucuronides (e.g., Losartan (B1675146) N1-Glucuronide)

The 'sartan' class of drugs frequently features a tetrazole ring, which is a primary site for N-glucuronidation. The metabolic fate of valsartan via this pathway can be understood by comparing it with other members of its class, such as losartan and candesartan (B1668252).

Studies involving in vitro N-glucuronidation of angiotensin II receptor antagonists have demonstrated that the tetrazole moiety is a common target for conjugation. nih.gov For both valsartan and losartan, the tetrazole ring presents two potential nitrogen atoms for glucuronide attachment, leading to the formation of N1 and N2 isomers. Research using hepatic microsomes has been crucial in elucidating the relative reactivity and species-dependent nature of this conjugation. nih.gov

In the case of losartan, N-glucuronidation of the tetrazole ring occurs, and like other tetrazole-containing compounds, it can form different isomers. nih.gov Similarly, candesartan is also known to form an N-glucuronide metabolite. jku.at The rate and preference for N1- versus N2-glucuronidation can vary between different sartan molecules, influenced by the steric and electronic properties conferred by the rest of the molecule. nih.gov While direct comparative rates for valsartan versus losartan N1-glucuronidation are not extensively detailed in all studies, the general pathway is conserved. The key takeaway is that N-glucuronidation of the tetrazole ring is a shared metabolic feature among many sartans, with the specific isomeric preference and reaction velocity being compound-dependent. nih.govnih.gov

Table 1: Comparative N-Glucuronidation in Sartans
CompoundShared Metabolic PathwayObserved MetabolitesKey Observations
ValsartanN-Glucuronidation of Tetrazole RingValsartan N1-Glucuronide, Valsartan N2-GlucuronideThe tetrazole moiety is a site for conjugation, similar to other sartans. nih.gov
LosartanN-Glucuronidation of Tetrazole RingLosartan N-Glucuronide (isomers)Shares the tetrazole N-glucuronidation pathway with valsartan. nih.gov
CandesartanN-GlucuronidationCandesartan N-GlucuronideAlso undergoes N-glucuronidation, highlighting a class effect. jku.at

Species-Specific Differences in In Vitro Valsartan N1-Glucuronidation Profiles

The N-glucuronidation of xenobiotics is known to exhibit significant species-specific differences, and this holds true for valsartan and related compounds. nih.gov These variations are critical in preclinical drug development for accurately predicting human metabolism.

In vitro studies using liver microsomes from different species have been instrumental in characterizing these differences. An investigation into the N-glucuronidation of tetrazole-containing angiotensin II antagonists found that the reactivity varied across rats, dogs, monkeys, and humans. nih.gov For some model tetrazole compounds, liver microsomes from monkeys showed higher reactivity compared to those from rats. nih.gov However, the trend for N-glucuronidation reactivity in human liver microsomes was often quite different from that observed in either monkeys or rats. nih.gov

Specifically for valsartan, in vitro biotransformation studies with the post-mitochondrial liver fraction (S12) from mice, rats, rabbits, dogs, marmosets, and humans indicated that oxidative metabolism was generally slow and minimal across all species tested. fda.gov While this points to limited Phase I metabolism, the propensity for Phase II N-glucuronidation also shows interspecies variability. For example, N-glucuronidation rates in humans are often reported to be higher than in common animal models, largely attributed to the activity of specific UGT isoforms like UGT1A4 and UGT2B10, which are highly expressed in humans. hyphadiscovery.comhelsinki.fi Studies on other compounds have shown that while rats, dogs, and humans might favor N2-glucuronidation, non-human primates could favor the N1-glucuronide, highlighting that the choice of animal model is crucial for predicting human metabolic profiles. researchgate.netnih.gov

Table 2: Summary of In Vitro Species Differences in Tetrazole N-Glucuronidation
SpeciesRelative N-Glucuronidation Activity (General Findings for Tetrazoles)Reference
HumanShows a unique reactivity profile, often differing from animal models. Human-specific UGTs (e.g., UGT1A4, UGT2B10) play a significant role. nih.govhyphadiscovery.com
MonkeyOften exhibits higher reactivity for N-glucuronidation compared to rats for some tetrazole compounds. nih.gov
RatGenerally shows lower N-glucuronidation reactivity for tetrazoles compared to monkeys. nih.gov
DogIncluded in comparative studies showing species-dependent formation of N-glucuronides. nih.gov

Research Gaps and Future Academic Directions for Valsartan N1 Glucuronide

Detailed Elucidation of Novel UGT Isoforms Potentially Involved in N1-Glucuronidation of Valsartan (B143634)

The UDP-glucuronosyltransferase (UGT) enzyme superfamily is responsible for the glucuronidation of a wide array of compounds, including many pharmaceuticals. nih.gov While certain UGT isoforms have been implicated in the metabolism of sartan drugs, the specific enzymes responsible for the N1-glucuronidation of valsartan are not fully characterized. nih.govpharmgkb.org Research has shown that N-glucuronidation activity is widespread among UGTs in the 1A and 2B subfamilies, with varying regioselectivity for the tetrazole nitrogens of different sartans. nih.gov For instance, in studies with other sartans like losartan (B1675146), UGT1A1 and UGT2B7 have been identified as major contributors to N2-glucuronidation. pharmgkb.org However, direct and comprehensive studies on valsartan are lacking.

A significant research gap exists in identifying all UGT isoforms capable of catalyzing the formation of valsartan N1-glucuronide. While UGT1A4 and UGT2B10 are known for their role in N-glucuronidation of various compounds, their specific involvement with valsartan remains to be definitively established. helsinki.fifrontiersin.org Future research should systematically screen a comprehensive panel of recombinant human UGT isoforms to identify all potential contributors to valsartan N1-glucuronidation. This would provide a more complete picture of its metabolic fate and potential for drug-drug interactions.

Table 1: UGT Isoforms and their Known Roles in Drug Metabolism

UGT IsoformKnown Substrates/FunctionsPotential Relevance to Valsartan N1-Glucuronidation
UGT1A1 Bilirubin, etoposide, SN-38 researchgate.netImplicated in losartan N2-glucuronidation. pharmgkb.org Its role in valsartan N1-glucuronidation needs investigation.
UGT1A3 Chenodeoxycholic acid, leukotriene B4 mdpi.comShows high selectivity for the N2 position of the tetrazole ring in losartan, candesartan (B1668252), and zolarsartan. nih.gov Its activity towards valsartan's N1 position is a key research question.
UGT1A4 Tertiary amines (e.g., nicotine, imipramine) frontiersin.orgConsidered a key enzyme for N-glucuronidation. helsinki.fi Its specific activity with valsartan needs to be determined.
UGT1A9 Propofol, mycophenolic acid nih.govKnown to metabolize a wide range of drugs. Its contribution to valsartan glucuronidation is unknown.
UGT2B7 Morphine, zidovudine, various NSAIDs researchgate.netInvolved in the N2-glucuronidation of losartan and candesartan. nih.govpharmgkb.org A likely candidate for valsartan metabolism.
UGT2B10 Nicotine, medetomidine (B1201911) helsinki.fiA significant contributor to the N-glucuronidation of certain compounds. helsinki.fi Its role in valsartan metabolism is an important area for future study.
UGT2B15 Sipoglitazar frontiersin.orgPrimarily involved in the metabolism of specific androgens and drugs. frontiersin.org
UGT2B17 Androgens, coumarins frontiersin.orgShows activity towards various compounds, and its involvement in losartan N2-glucuronidation has been noted. nih.govfrontiersin.org

This table is for illustrative purposes and is not exhaustive.

Investigation of Structure-Activity Relationships Governing N1-Glucuronidation Preference in Sartans

The regioselectivity of UGT enzymes, determining whether glucuronic acid is attached to the N1 or N2 position of the tetrazole ring in sartans, is a critical aspect of their metabolism. nih.gov Studies on losartan, candesartan, and zolarsartan have revealed that different UGT isoforms exhibit distinct preferences for the N1 and N2 positions. nih.govresearchgate.net For example, UGT1A3 displays strong regioselectivity for the N2 position across these three sartans. nih.gov In contrast, UGT1A10 can produce both N1- and N2-glucuronides of losartan. nih.gov

Development of Advanced In Silico Models for Predicting N-Glucuronidation Regioselectivity and Kinetics

The development of reliable in silico models to predict drug metabolism is a crucial goal in drug discovery and development, as it can help to identify potential metabolic liabilities early on. optibrium.comoptibrium.com While models for predicting sites of metabolism for various enzymes, including UGTs, are being developed, there is a specific need for more advanced and accurate models for N-glucuronidation. optibrium.comoup.com Existing models have begun to explore isoform-specific prediction, but challenges remain, particularly in accurately predicting the regioselectivity and kinetics of N-glucuronidation. optibrium.comoptibrium.com

Future research should focus on creating sophisticated in silico models specifically tailored to predict the N-glucuronidation of sartans. These models could integrate quantum mechanical simulations to estimate the reactivity of the different nitrogen atoms in the tetrazole ring with machine learning algorithms trained on high-quality experimental data. optibrium.com Such models would need to account for the specific structural features of different sartan molecules and the characteristics of the various UGT isoform active sites. nih.gov The ultimate goal is to develop predictive tools that can accurately forecast the N1/N2-glucuronidation ratio and the rate of reaction for new sartan derivatives, thereby accelerating the drug development process. oup.com

Exploration of this compound as a Preclinical Research Biomarker in Mechanistic Studies

While the parent drug, valsartan, is the primary active agent, its metabolites could potentially serve as valuable biomarkers in preclinical research. nih.govresearchgate.net A biomarker can provide insights into drug exposure, metabolic pathways, and even potential mechanisms of action or toxicity. researchgate.netnih.gov The formation of this compound is a direct reflection of the activity of specific UGT enzymes.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Valsartan N1-Glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, reversed-phase chromatography with a C18 column and electrospray ionization (ESI) in negative ion mode can separate glucuronide metabolites from endogenous compounds. Calibration curves using deuterated internal standards (e.g., d6-valsartan) improve accuracy . Cross-validation with nuclear magnetic resonance (NMR) spectroscopy is recommended to confirm structural integrity, particularly for distinguishing N1-glucuronidation from other isomers .

Q. How can researchers synthesize this compound in vitro for metabolic studies?

  • Methodological Answer : Enzymatic synthesis using human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A3, UGT2B7) is standard. Incubation conditions should include 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, and 2 mM UDP-glucuronic acid at 37°C. Kinetic studies require optimizing substrate concentrations (e.g., 1–100 µM valsartan) and reaction times (30–120 min). Quantify yield via LC-MS/MS and validate with synthetic reference standards .

Q. What experimental controls are critical when studying this compound’s stability in plasma?

  • Methodological Answer : Include (1) blank plasma spiked with glucuronidase to confirm hydrolysis susceptibility, (2) freeze-thaw cycle testing (−80°C to 25°C, 3 cycles), and (3) short-term stability at room temperature (4–24 hours). Use protease inhibitors (e.g., sodium fluoride) to prevent enzymatic degradation. Report recovery rates using matrix-matched calibration standards to account for ion suppression effects in LC-MS/MS .

Advanced Research Questions

Q. How do conflicting pharmacokinetic data on this compound’s half-life across species inform translational research?

  • Methodological Answer : Discrepancies often arise from interspecies differences in UGT activity and enterohepatic recirculation. For example, rodent studies show faster clearance (t₁/₂ = 2–4 hours) due to higher UGT1A1 expression, whereas human studies report t₁/₂ = 6–8 hours. To resolve contradictions, conduct cross-species microsomal assays and physiologically based pharmacokinetic (PBPK) modeling. Validate with clinical samples from Phase I trials .

Q. What experimental designs address the challenges of low this compound abundance in urine?

  • Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MAX) to enhance recovery from dilute urine. Isotope dilution assays (e.g., ¹³C-labeled glucuronide) improve sensitivity in low-concentration matrices. For longitudinal studies, normalize urinary concentrations to creatinine levels and account for circadian variability in sample collection protocols .

Q. How can researchers reconcile contradictory data on this compound’s role in drug-drug interactions (DDIs)?

  • Methodological Answer : Conflicting reports may stem from UGT isoform-specific inhibition. For instance, fluconazole inhibits UGT2B7 but not UGT1A3, leading to variable DDI outcomes. Use recombinant UGT isoforms and selective inhibitors (e.g., hecogenin for UGT1A3) in vitro. Clinical studies should stratify patients by UGT polymorphisms (e.g., UGT2B7*2) and co-administered drugs (e.g., probenecid) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in glucuronidation assays?

  • Answer : Nonlinear regression (e.g., Michaelis-Menten kinetics) with bootstrap resampling (1,000 iterations) accounts for heteroscedasticity in enzyme activity data. Report Km and Vmax with 95% confidence intervals. For comparative studies (e.g., wild-type vs. polymorphic UGTs), use ANOVA with Tukey’s post hoc test and adjust for multiple comparisons .

Q. How should researchers validate computational models predicting this compound’s tissue distribution?

  • Answer : Combine in silico predictions (e.g., QSAR models) with autoradiography or MALDI imaging in preclinical models. For human extrapolation, validate against positron emission tomography (PET) tracers in tissues expressing high UGT activity (e.g., liver, kidneys). Report concordance correlation coefficients (CCC) between predicted and observed concentrations .

Tables for Key Data

Parameter Human Rat Method Reference
Plasma t₁/₂ (hours)6–82–4LC-MS/MS
Urinary Excretion (%)15–205–10SPE-LC-MS/MS
UGT Isoform Affinity (Km, µM)12.3 (UGT1A3)8.9 (UGT2B7)Recombinant Assay

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